molecular formula C10H15N3O2 B14229277 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane CAS No. 828255-58-9

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane

Cat. No.: B14229277
CAS No.: 828255-58-9
M. Wt: 209.24 g/mol
InChI Key: UJEWWKMCIGZBDG-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic solvents like DMSO .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as a partial agonist, modulating receptor activity and influencing various cellular pathways . This interaction can lead to therapeutic effects, such as anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a partial agonist at muscarinic receptors further distinguishes it from other oxadiazole derivatives.

Properties

CAS No.

828255-58-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-ethyl-5-(1-oxido-1-azoniabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H15N3O2/c1-2-9-11-10(15-12-9)8-6-13(14)4-3-7(8)5-13/h7-8H,2-6H2,1H3

InChI Key

UJEWWKMCIGZBDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2C[N+]3(CCC2C3)[O-]

Origin of Product

United States

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